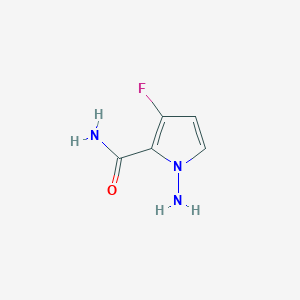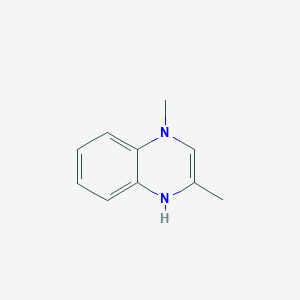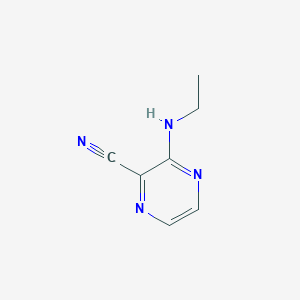
6,8-Methanoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Methanoquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and are used as building blocks in medicinal chemistry. The unique structure of this compound, which includes a methano bridge, makes it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Methanoquinazoline typically involves the use of transition metal-catalyzed reactions. One common method is the intramolecular dehydrative cyclization of appropriate precursors under the influence of a catalyst. For example, the reaction of 6-nitroveratraldehyde with an amide under specific conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Methanoquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline oxides, while reduction could produce dihydroquinazolines .
Wissenschaftliche Forschungsanwendungen
6,8-Methanoquinazoline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential anticancer, antibacterial, and antiviral properties.
Industry: It can be used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 6,8-Methanoquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: The parent compound without the methano bridge.
6,7-Dimethoxyquinazoline: A derivative with methoxy groups at positions 6 and 7.
Fumiquinazolines: Naturally occurring alkaloids with a similar core structure
Uniqueness: 6,8-Methanoquinazoline is unique due to the presence of the methano bridge, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazoline derivatives and can lead to different pharmacological properties.
Eigenschaften
CAS-Nummer |
80435-07-0 |
|---|---|
Molekularformel |
C9H6N2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
3,5-diazatricyclo[7.1.1.02,7]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C9H6N2/c1-6-2-7(1)9-8(3-6)4-10-5-11-9/h1,3-5H,2H2 |
InChI-Schlüssel |
BJDHQDIQJHNYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC3=CN=CN=C3C1=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)

